4-(4-Bromophenyl)-2-methylbutan-1-amine
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Overview
Description
4-(4-Bromophenyl)-2-methylbutan-1-amine is an organic compound that belongs to the class of substituted amines It features a bromine atom attached to a phenyl ring, which is further connected to a butan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-methylbutan-1-amine typically involves the following steps:
Bromination of Phenylacetic Acid: Phenylacetic acid is treated with bromine and mercuric oxide to introduce a bromine atom at the para position, forming 4-bromophenylacetic acid.
Formation of 4-Bromophenylacetone: The 4-bromophenylacetic acid is then converted to 4-bromophenylacetone through a series of reactions involving condensation and reduction.
Reductive Amination: The final step involves the reductive amination of 4-bromophenylacetone with 2-methylbutan-1-amine under hydrogenation conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-methylbutan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon by using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone at reflux temperature.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products
Substitution: 4-(4-Iodophenyl)-2-methylbutan-1-amine.
Oxidation: 4-(4-Bromophenyl)-2-methylbutan-1-nitro.
Reduction: 4-Phenyl-2-methylbutan-1-amine.
Scientific Research Applications
4-(4-Bromophenyl)-2-methylbutan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Material Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-methylbutan-1-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: Similar in structure but lacks the amine group.
4-Bromophenylacetone: Precursor in the synthesis of 4-(4-Bromophenyl)-2-methylbutan-1-amine.
4-(4-Bromophenyl)thiazol-2-amine: Contains a thiazole ring instead of the butan-1-amine chain.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine and amine functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C11H16BrN |
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Molecular Weight |
242.16 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2-methylbutan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-9(8-13)2-3-10-4-6-11(12)7-5-10/h4-7,9H,2-3,8,13H2,1H3 |
InChI Key |
KXWLMTPPBXGIII-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)Br)CN |
Origin of Product |
United States |
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